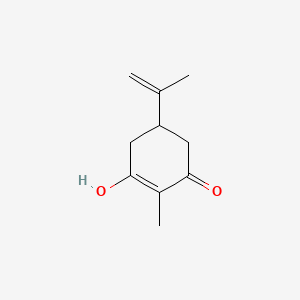

6-Hydroxycarvone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

51200-86-3 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-hydroxy-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-one |

InChI |

InChI=1S/C10H14O2/c1-6(2)8-4-9(11)7(3)10(12)5-8/h8,11H,1,4-5H2,2-3H3 |

InChI Key |

XPEAPCMHDFIXFL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(CC(CC1=O)C(=C)C)O |

physical_description |

Solid/cool mint-like aroma |

solubility |

Slightly soluble Soluble (in ethanol) |

Origin of Product |

United States |

Advanced Chemical Synthesis and Derivatization Strategies of 6 Hydroxycarvone

Regioselective and Stereoselective Synthesis Methodologies for 6-Hydroxycarvone Isomers

Achieving precise control over the position and stereochemical orientation of the hydroxyl group on the carvone (B1668592) ring is a primary focus of synthetic efforts. The methodologies employed range from classic oxidation reactions to modern catalytic transformations, each offering distinct advantages in terms of yield, selectivity, and substrate scope.

Rubottom Oxidation Approaches for C6-Hydroxylation

The Rubottom oxidation is a well-established and effective method for the α-hydroxylation of carbonyl compounds via their silyl (B83357) enol ether intermediates. This reaction has been successfully applied to the C6-hydroxylation of carvone to produce diastereomers of this compound.

The process begins with the conversion of a carvone enantiomer, such as (R)-(-)-carvone, into its corresponding silyl enol ether. This is typically achieved by kinetic deprotonation followed by silylation. The resulting silyl dienyl ether is then oxidized using a peroxyacid, most commonly meta-chloroperbenzoic acid (m-CPBA). The reaction proceeds through an epoxidation of the enol double bond, followed by a rearrangement of the silyl group to yield a silylated α-hydroxy ketone. A subsequent acidic workup removes the silyl protecting group to afford the final α-hydroxy enone. nih.govscispace.com

This approach allows for the preparation of pure this compound diastereomers. For instance, starting from (-)-carvone (B1668593) enolates, both (5S,6S)- and (5S,6R)-6-hydroxycarvone can be synthesized and subsequently isolated through chromatographic techniques. The use of an aqueous sodium bicarbonate solution during the oxidation step can improve yields by neutralizing the m-chlorobenzoic acid byproduct, which could otherwise cause premature hydrolysis of the silyl enol ether intermediate. nih.gov

| Starting Material | Key Reagents | Key Intermediate | Products | Key Findings |

|---|---|---|---|---|

| (R)-(-)-Carvone | 1. Triethylamine (B128534), TMSCl, NaI 2. m-CPBA, NaHCO3 3. HCl (aq) | Trimethylsilyl-dienyl ether | (5S,6S)-(-)-6-hydroxycarvone and (5S,6R)-(-)-6-hydroxycarvone | Yields a diastereomeric mixture (e.g., 85:15 ratio) that can be separated by chromatography. Overall yield from the intermediate can reach 72%. nih.gov |

Oxidative Decyclization Routes to this compound Derivatives

In addition to direct hydroxylation, the this compound scaffold can be subjected to further transformations. One such pathway involves oxidative ring cleavage, or decyclization. Research has shown that 6-hydroxy derivatives of R-(−)-carvone can undergo oxidative ring cleavage when treated with lead tetraacetate. researchgate.net

This reaction pathway is highly dependent on the specific structure of the substrate. The presence of the hydroxyl group at the C6 position, along with other functionalities on the molecule (such as an epoxide at the 7,8-position), directs the outcome of the cleavage reaction. These transformations lead to the formation of acyclic derivatives, demonstrating that the this compound structure can serve as a precursor to complex, non-cyclic molecules. researchgate.net The specific patterns of decyclization vary depending on the substrate, highlighting the intricate reactivity of these hydroxylated monoterpenes. researchgate.net

Organocatalytic and Metal-Catalyzed Transformations for Stereocontrol

While direct organocatalytic or metal-catalyzed methods for the C6-hydroxylation of carvone are not extensively detailed, these strategies are paramount for achieving stereocontrol in the synthesis of related carvone derivatives, which can be precursors to this compound analogs. For example, the diastereoselective synthesis of 7,8-carvone epoxides has been achieved using organocatalysis. researchgate.net

In this two-step route, a bromoester intermediate is formed. The stereoselectivity of the initial bromination reaction can be controlled by using organocatalysts such as proline, quinidine, and diphenylprolinol, which lead to moderate yields and diastereoselection. The resulting bromoester diastereomers can then be separated and individually converted into their respective enantiopure epoxides. researchgate.net This demonstrates the potential of catalysis to control stereocenters on the carvone framework, a principle that is applicable to the development of stereocontrolled routes toward this compound isomers.

Synthesis of Epoxidized this compound Analogs

The synthesis of epoxidized analogs of this compound provides a route to multifunctional derivatives. These compounds combine the structural features of a hydroxylated carvone with a reactive oxirane ring. The general strategy involves first synthesizing 6-hydroxy derivatives of carvone, which are then subjected to epoxidation. researchgate.net

Alternatively, carvone can first be selectively epoxidized at the exocyclic double bond of the isopropenyl group. This is typically accomplished using peroxyacids like m-CPBA, which react selectively with the electron-rich external double bond while leaving the electron-deficient α,β-unsaturated ketone system of the ring intact. uc.pt The resulting 7,8-epoxycarvone can then be hydroxylated at the C6 position to yield the target 6-hydroxy-7,8-epoxycarvone. These epoxidized derivatives are valuable as they contain a reactive epoxide ring that can be opened by various nucleophiles to generate a wider array of functionalized carvone derivatives. researchgate.netuc.pt

Conversion Pathways from Related Hydroxycarvone Isomers (e.g., 8-Hydroxycarvone)

The direct conversion of one hydroxycarvone isomer to another, such as from 8-hydroxycarvone to this compound, is not a commonly reported synthetic strategy. The literature tends to focus on the regioselective synthesis of specific isomers directly from carvone or a suitable precursor. nih.govuc.ptacs.org The synthesis of different isomers often requires distinct strategic approaches that direct functionalization to the desired position on the carvone skeleton.

For instance, 8-hydroxycarvone is prepared via the acid-catalyzed hydration of carvone's exocyclic double bond, following Markovnikov's rule. uc.pt In contrast, the synthesis of 5-hydroxycarvone has been achieved through a multi-step sequence involving selenenylation and reduction. acs.org The synthesis of 3-hydroxycarvone is accomplished via Rubottom oxidation of a different silyl enol ether intermediate than that used for this compound. nih.govscispace.com The distinct synthetic routes required for each isomer underscore the chemical differences between the various carbon positions on the carvone framework and suggest that interconversion would likely require a complex, multi-step sequence of protection, oxidation, and reduction reactions.

Development of Novel Synthetic Precursors and Building Blocks

The efficient synthesis of this compound and its derivatives relies on the development of key precursors and building blocks that facilitate regioselective and stereoselective transformations. These intermediates are designed to activate specific positions on the carvone molecule for subsequent reactions.

Key precursors that have been developed include:

Silyl Dienyl Ethers: As intermediates in the Rubottom oxidation, trimethylsilyl-dienyl ethers are crucial for directing the hydroxylation to the C6 position. The specific isomer of the silyl enol ether formed dictates the regiochemical outcome of the oxidation. nih.gov

Bromoester Intermediates: Used in the organocatalytic synthesis of carvone derivatives, these intermediates allow for the introduction of functionality with stereocontrol, which can then be converted to other groups. researchgate.net The diastereomeric bromoesters can often be separated, providing access to enantiopure downstream products. researchgate.net

These building blocks are instrumental in transforming the readily available chiral pool starting material, carvone, into more complex and highly functionalized molecules like this compound and its derivatives.

| Precursor/Building Block | Synthetic Method of Preparation | Role in Synthesis | Reference |

|---|---|---|---|

| Trimethylsilyl-dienyl ether | Treatment of carvone with triethylamine and chlorotrimethylsilane/sodium iodide. | Key intermediate for Rubottom Oxidation to introduce a hydroxyl group at C6. | nih.gov |

| Bromoester derivatives | Organocatalyzed reaction of carvone with N-bromosuccinimide and nitrobenzoic acid. | Allows for diastereoselective functionalization, leading to enantiopure epoxides and other derivatives. | researchgate.net |

| 7,8-Epoxycarvone | Selective epoxidation of carvone's exocyclic double bond with m-CPBA. | Serves as a substrate for subsequent C6-hydroxylation to create epoxidized this compound analogs. | researchgate.netuc.pt |

Multistage Heterodomino and Oxidative Fragmentation Methodologies in this compound Synthesis

The synthesis of complex natural products and their analogues often requires efficient and innovative chemical strategies. Multistage domino reactions, also known as tandem or cascade reactions, represent a powerful approach in organic synthesis where multiple bond-forming events occur sequentially in a single pot without isolating intermediates. nih.govbeilstein-journals.org This methodology enhances efficiency by reducing the number of purification steps, saving time, and minimizing waste, making it a cornerstone of green chemistry. nih.govbeilstein-journals.org While domino reactions are utilized in terpene synthesis, specific applications of a multistage heterodomino pathway for the direct synthesis of this compound are not extensively detailed in available research.

A more specifically documented advanced method relevant to the this compound scaffold involves oxidative fragmentation. Research has been conducted on the synthesis of 6-hydroxy derivatives of R-(–)-carvone, which are then subjected to oxidative ring cleavage, a type of fragmentation reaction. researchgate.netpleiades.online This process utilizes lead tetraacetate (Pb(OAc)₄), a versatile oxidizing agent known for cleaving carbon-carbon single bonds, particularly in 1,2-diols and α-hydroxy carbonyl compounds. researchgate.netpleiades.onlineorganicchemistrydata.org The reaction proceeds via an oxidative decyclization, where the ring structure of the carvone derivative is broken. researchgate.netpleiades.online The specific pathways and resulting products of this fragmentation are highly dependent on the structure of the initial substrate, providing a method to generate diverse molecular architectures from a common precursor. researchgate.netpleiades.online

Design and Synthesis of this compound Derivatives for Mechanistic Studies

The synthesis of chemical derivatives from a parent compound is a fundamental strategy for conducting mechanistic studies, allowing researchers to understand how structural modifications influence the course and outcome of a chemical reaction. In the context of this compound, derivatives have been specifically designed and synthesized to investigate the mechanisms of oxidative cleavage reactions. researchgate.netpleiades.online

Key research in this area involves the synthesis of 6-hydroxy derivatives from both R-(−)-carvone and 7,8-epoxycarvone. researchgate.netpleiades.online These specific substrates were chosen to explore how the presence of the hydroxyl group at the 6-position, combined with other functionalities like the epoxide ring, affects the pattern of oxidative ring cleavage when treated with lead tetraacetate. researchgate.netpleiades.online By comparing the outcomes of the fragmentation reaction on these slightly different substrates, scientists can elucidate the underlying electronic and steric factors that govern the reaction mechanism. The observation that these reactions follow different patterns depending on the substrate's structure is central to the mechanistic investigation. researchgate.netpleiades.online

The table below summarizes the substrates used for creating derivatives intended for these mechanistic explorations.

| Starting Substrate | Derivative Type | Purpose of Synthesis |

| R-(−)-carvone | 6-Hydroxy derivative | To study the pattern of oxidative ring cleavage with lead tetraacetate. researchgate.netpleiades.online |

| 7,8-epoxycarvone | 6-Hydroxy derivative | To compare the oxidative cleavage pattern with the non-epoxidized analogue and understand the epoxide's influence on the reaction mechanism. researchgate.netpleiades.online |

This targeted approach—synthesizing specific derivatives to observe distinct reaction outcomes—is crucial for building a detailed understanding of complex chemical transformations.

Chemoenzymatic and Biocatalytic Transformations of 6 Hydroxycarvone and Its Precursors

Biocatalytic Reduction of 6-Substituted Carvone (B1668592) Derivatives

The bioreduction of 6-substituted carvone derivatives is highly influenced by the nature of the substituent and the diastereomeric configuration of the substrate. Enzymes from the Old Yellow Enzyme (OYE) family, such as OYE2 from Saccharomyces cerevisiae and pentaerythritol (B129877) tetranitrate reductase (PETNR), have been extensively evaluated for their efficacy in these reductions.

Evaluation of Ene-Reductase Enzymes (e.g., OYE2, PETNR) for Bioconversion of 6-Hydroxycarvone Substrates.researchgate.netnih.gov

The performance of ene-reductases in the bioconversion of this compound substrates varies significantly between different enzymes and substrate diastereomers. For instance, in the reduction of (-)-carvone (B1668593) derived 6-hydroxyl diastereomers, PETNR has demonstrated superior catalytic efficiency compared to OYE2. nih.gov PETNR afforded significantly higher yields of the corresponding 6-hydroxydihydrocarvones (66% and 80%) in a much shorter reaction time (2 hours) compared to OYE2, which provided moderate yields. nih.gov

Conversely, the this compound diastereomers derived from S-(+)-carvone proved to be poor substrates for OYE2, resulting in low yields (<10%). nih.gov While PETNR also showed limited success with the (6S)-diastereomer, it achieved excellent yields (85–95%) with the (6R)-diastereomer, albeit with reduced diastereoselectivity. nih.gov This highlights the nuanced interplay between the enzyme's active site architecture and the substrate's stereochemistry.

Biocatalytic Reduction of 6-Hydroxy-(-)-carvone Diastereomers

| Substrate | Enzyme | Product | Yield (%) | Diastereomeric Excess (de %) | Time (h) |

|---|---|---|---|---|---|

| (4R,6S)-6-hydroxycarvone | OYE2 | (1R,4R,6S)-6-hydroxydihydrocarvone | 45 | >99 | 24 |

| (4R,6S)-6-hydroxycarvone | PETNR | (1R,4R,6S)-6-hydroxydihydrocarvone | 66 | >99 | 2 |

| (4R,6R)-6-hydroxycarvone | OYE2 | (1R,4R,6R)-6-hydroxydihydrocarvone | 42 | >99 | 24 |

| (4R,6R)-6-hydroxycarvone | PETNR | (1R,4R,6R)-6-hydroxydihydrocarvone | 80 | >99 | 2 |

Impact of Substrate Diastereomeric Configuration on Enzymatic Selectivity.researchgate.netnih.gov

The diastereomeric configuration at the C6 position of the carvone substrate is a critical determinant of enzymatic selectivity and conversion efficiency. nih.gov Studies with 6-methyl substituted carvones have shown that the configuration at C6 significantly influences the outcome of the bioreduction by OYE2 and PETNR. researchgate.net This substrate-determined diastereoselectivity is a common feature in enzymatic reactions and underscores the importance of the precise three-dimensional arrangement of the substrate within the enzyme's active site for effective catalysis. nih.gov

For this compound derivatives, this effect is also pronounced. As noted, PETNR shows a strong preference for the (6R)-diastereomer of the S-(+)-carvone derivative, while the (6S)-diastereomer is a poor substrate for both PETNR and OYE2. nih.gov This suggests that the orientation of the hydroxyl group in the active site plays a crucial role in substrate binding and the subsequent hydride transfer from the flavin cofactor. researchgate.net

Baeyer-Villiger Monooxygenase (BVMO) Catalysis with this compound Analogs.researchgate.netnih.govmdpi.com

Baeyer-Villiger monooxygenases (BVMOs) are flavin-dependent enzymes that catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones into esters or lactones. rsc.org This catalytic capability makes them highly valuable for the synthesis of chiral lactones from cyclic ketones like this compound derivatives.

Chemoenzymatic Routes to Chiral Lactones from this compound Derivatives.researchgate.netnih.govmdpi.com

A powerful chemoenzymatic strategy involves the sequential use of an ene-reductase followed by a BVMO. nih.gov First, the this compound derivative is reduced to the corresponding 6-hydroxydihydrocarvone by an ene-reductase like PETNR. The resulting saturated ketone is then subjected to Baeyer-Villiger oxidation using a BVMO, such as cyclohexanone (B45756) monooxygenase (CHMO), to yield a chiral lactone. researchgate.netmdpi.com This sequential biocatalytic approach allows for the creation of novel, trisubstituted chiral caprolactones, which are valuable as potential single-isomer chiral polymer feedstocks. researchgate.net

Regioselectivity and Diastereoselectivity in BVMO-Mediated Oxidations.researchgate.netnih.gov

BVMOs are renowned for their high regioselectivity and enantioselectivity. nih.govnih.gov In the oxidation of substituted cyclohexanones, the enzyme typically inserts an oxygen atom between the carbonyl carbon and the more substituted adjacent carbon, often referred to as the "normal" Baeyer-Villiger oxidation. The products of the bioreduction of 6-substituted carvones have been shown to be efficiently transformed by the BVMO CHMO_Phi1 with complete regioselectivity, leading to the formation of novel trisubstituted lactones. researchgate.net This high degree of control over the reaction's outcome is a significant advantage of using BVMOs in organic synthesis. The regioselectivity can sometimes be altered through protein engineering, allowing for the production of "abnormal" lactones if desired. nih.gov

Enzymatic Pathways Involving Hydroxylases and Dehydrogenases in this compound Metabolism.mdpi.com

In natural metabolic pathways, the transformation of carvone and its derivatives often involves a variety of enzymes, including hydroxylases and dehydrogenases. While specific studies on the complete enzymatic metabolism of this compound are limited, the known metabolic pathways of carvone in humans and other organisms provide insights into the potential enzymatic transformations.

The in vivo metabolism of carvone in humans has been shown to involve oxidation and reduction reactions. nih.gov Minor metabolites include the alcohols carveol (B46549) and dihydrocarveol, which are formed through the action of dehydrogenases (or reductases). nih.gov Major metabolic pathways involve oxidation of the side chain. nih.gov It is plausible that this compound could be similarly metabolized, with hydroxylases potentially introducing additional hydroxyl groups, and dehydrogenases acting on the existing hydroxyl or carbonyl groups. For instance, alcohol dehydrogenases are known to catalyze the oxidative lactonization of diols, a process that could be relevant in the further metabolism of hydroxylated carvone derivatives. nih.gov The interplay of these enzymes contributes to the diverse array of metabolites that can be generated from a single precursor.

Microbial Transformations and Biosynthesis of this compound Related Compounds

Microorganisms play a significant role in the biotransformation of terpenes, a large and diverse class of naturally occurring organic compounds. These microbial processes are of considerable interest as they offer environmentally friendly and highly specific methods for producing valuable flavor and fragrance compounds. In the context of this compound, microbial transformations primarily involve its precursors, such as limonene (B3431351) and carvone, leading to a variety of related compounds. The biosynthesis of these molecules often involves key hydroxylation and oxidation steps, which are catalyzed by specific microbial enzymes.

The biosynthetic pathway to carvone in plants, such as caraway and spearmint, provides a well-understood model for the formation of C-6 oxygenated monoterpenes. nih.gov This natural pathway involves three principal enzymatic steps starting from the ubiquitous monoterpene precursor, geranyl diphosphate (B83284) (GPP). nih.gov First, GPP is cyclized by a monoterpene synthase to produce (+)-limonene. nih.gov The critical hydroxylation step is then carried out by a cytochrome P-450-dependent enzyme, limonene-6-hydroxylase, which converts limonene to (+)-trans-carveol. nih.gov This enzyme specifically introduces a hydroxyl group at the C-6 position. Finally, (+)-trans-carveol is oxidized by a dehydrogenase to yield (+)-carvone. nih.gov The activity of limonene-6-hydroxylase is a key regulatory point in this pathway, controlling the production of carvone. nih.gov While this pathway is characterized in plants, it serves as a blueprint for engineering similar pathways in microorganisms for the targeted production of hydroxylated monoterpenes. core.ac.uk

Table 1: Key Enzymes in the Biosynthesis of (+)-Carvone from Geranyl Diphosphate This table outlines the primary enzymatic steps, substrates, and products in the established biosynthetic pathway leading to carvone.

| Enzyme | Substrate | Product | Transformation |

| (+)-Limonene Synthase | Geranyl Diphosphate | (+)-Limonene | Cyclization |

| Limonene-6-hydroxylase | (+)-Limonene | (+)-trans-Carveol | Hydroxylation |

| (+)-trans-Carveol Dehydrogenase | (+)-trans-Carveol | (+)-Carvone | Oxidation |

While the direct microbial transformation of this compound is not extensively documented, numerous studies have detailed the microbial metabolism of its direct precursor, carvone. Microorganisms typically modify the carvone structure through reduction reactions targeting either the endocyclic double bond or the carbonyl group. nih.gov

For instance, the plant pathogenic fungus Absidia glauca metabolizes (–)-carvone through a reductive pathway. The initial step involves the reduction of the double bond to yield (+)-trans-dihydrocarvone, which is then converted to (+)-neodihydrocarveol. researchgate.netresearchgate.net Further transformation by this fungus leads to the formation of 10-hydroxy-(+)-neodihydrocarveol, demonstrating the organism's capacity for hydroxylation, albeit at the C-10 position rather than C-6. researchgate.netresearchgate.net

Bacterial transformations of carvone also predominantly feature reduction. Studies involving soil bacteria have shown that under aerobic conditions, carvone is degraded to products like dihydrocarvone (B1202640) and dihydrocarveol. nih.gov The rate of this degradation is influenced by environmental factors such as temperature, pH, and the presence of organic matter, highlighting the role of microbial activity in the turnover of these compounds in nature. nih.gov

Table 2: Examples of Microbial Transformations of Carvone This interactive table summarizes the biotransformation of carvone by different microorganisms, detailing the substrate, the resulting products, and the type of chemical modification performed.

| Microorganism | Substrate | Major Product(s) | Transformation Type |

| Absidia glauca | (–)-Carvone | (+)-trans-Dihydrocarvone, (+)-Neodihydrocarveol, 10-hydroxy-(+)-neodihydrocarveol | Reduction, Hydroxylation |

| Soil Microbes | Carvone | Dihydrocarvone, Dihydrocarveol | Reduction |

Advanced Analytical Characterization Techniques for 6 Hydroxycarvone Research

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are foundational in chemical analysis, offering detailed insights into the molecular structure of 6-hydroxycarvone by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of this compound and assigning its relative stereochemistry. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, every proton and carbon atom in the molecule can be assigned.

Detailed research findings from ¹H NMR spectra allow for the determination of proton environments and their connectivity through spin-spin coupling. For instance, the chemical shifts of the methyl groups and the olefinic protons provide key information about the substitution pattern on the cyclohexenone ring. ¹³C NMR spectroscopy complements this by identifying the chemical shifts of all ten carbon atoms, including the carbonyl carbon, the hydroxyl-bearing carbon, and the carbons of the isopropenyl group.

For stereochemical assignment, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. NOESY detects spatial proximity between protons that are not directly connected through bonds. wordpress.com By analyzing the cross-peaks in a NOESY spectrum, researchers can deduce the relative orientation of substituents on the chiral centers, confirming the cis or trans relationship between the hydroxyl group and the isopropenyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the structure and data from similar compounds. Actual experimental values may vary depending on the solvent and experimental conditions.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (=C-OH) | - | ~145-150 |

| C2 (=O) | - | ~198-202 |

| C3 | ~2.3-2.6 (2H) | ~40-45 |

| C4 | ~4.5-4.8 (1H) | ~70-75 |

| C5 | ~2.5-2.8 (1H) | ~45-50 |

| C6 (-OH) | - | ~65-70 |

| C7 (CH₃ on ring) | ~1.7-1.9 (3H) | ~15-20 |

| C8 (=C) | - | ~145-148 |

| C9 (=CH₂) | ~4.7-4.9 (2H) | ~110-115 |

| C10 (CH₃ on side chain) | ~1.7-1.8 (3H) | ~20-25 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in the this compound molecule. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. The presence of a strong, broad absorption band in the region of 3200-3550 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. ucla.eduopenstax.org The sharp, intense absorption peak typically found between 1650-1700 cm⁻¹ is indicative of the C=O stretching vibration of the α,β-unsaturated ketone. masterorganicchemistry.com Additionally, absorptions corresponding to C=C stretching (around 1645 cm⁻¹) and =C-H stretching (above 3000 cm⁻¹) confirm the presence of the alkene moieties. vscht.cz

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (O-H) | Stretch | 3550 - 3200 | Strong, Broad |

| Ketone (C=O) | Stretch | 1700 - 1650 | Strong, Sharp |

| Alkene (=C-H) | Stretch | 3100 - 3010 | Medium |

| Alkene (C=C) | Stretch | 1680 - 1620 | Variable |

| Alkyl (C-H) | Stretch | 2950 - 2850 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the unequivocal determination of its elemental formula. For this compound, the molecular formula is C₁₀H₁₄O₂. nih.govnih.govuni.lu HRMS can measure the monoisotopic mass of this compound, which is 166.09938 Da, to within a few parts per million (ppm) of its theoretical value. nih.govuni.lu This high degree of accuracy enables researchers to distinguish this compound from other isomeric compounds that have the same nominal mass but different elemental compositions, thereby confirming the molecular formula with high confidence.

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule, including the absolute configuration (R or S) of its chiral centers. purechemistry.orgnih.gov This technique requires the successful growth of a high-quality single crystal of the compound. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed. researchgate.net This analysis yields a detailed electron density map, which reveals the precise spatial arrangement of every atom in the molecule. springernature.com For an enantiomerically pure sample of this compound, X-ray crystallography can unambiguously assign the stereochemistry at the C5 carbon, providing the ultimate proof of its absolute configuration. springernature.com Modern techniques now make it possible to determine the absolute configuration with confidence even for molecules containing no atoms heavier than oxygen. mit.edu

Chromatographic Separation and Purity Assessment for Research Samples

Chromatographic methods are essential for the isolation, purification, and purity assessment of this compound from synthesis reaction mixtures or natural extracts.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing the purity of this compound samples and for separating it from complex mixtures. thermofisher.com The method's high efficiency allows for the separation of this compound from its precursors (e.g., carvone), byproducts, and other closely related isomers. mtc-usa.comthermofisher.com

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile or methanol). The retention time of this compound is a characteristic parameter under specific conditions (column type, mobile phase composition, flow rate, and temperature) and is used for its identification and quantification. By comparing the retention time and the area of the peak with that of a known standard, the purity of a research sample can be accurately determined. Furthermore, specialized chiral stationary phases can be employed in HPLC to separate the enantiomers of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites in Research

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the identification and quantification of volatile and semi-volatile compounds. nih.govsemanticscholar.org It combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry. mdpi.com In the context of this compound research, GC-MS is particularly valuable for analyzing volatile metabolites produced during biotransformation studies. The process involves separating a complex mixture into individual components in the GC column, which are then ionized and detected by the mass spectrometer, providing a unique mass spectrum that acts as a chemical fingerprint. mdpi.com

Research into the biotransformation of carvone (B1668592), the parent compound of this compound, utilizes techniques like headspace solid-phase microextraction (HS-SPME) coupled with GC-MS to screen for volatile products. This approach allows for the analysis of the gaseous phase above a sample, capturing volatile metabolites without extensive sample preparation. anadolu.edu.tr In such studies, various microorganisms are incubated with the parent compound, and the volatile metabolites are identified over time. This methodology is crucial for understanding the metabolic pathways and identifying the enzymes involved in the production of compounds like this compound and its subsequent metabolites.

Table 1: Example of Volatile Biotransformation Products of (-)-Carvone (B1668593) Identified by GC-MS

| No. | Retention Time (min) | Compound | Relative Percentage (%) Day 1 | Relative Percentage (%) Day 7 |

| 1 | 9.87 | (-)-cis-Carveol | 0.11 | 0.15 |

| 2 | 10.15 | (-)-trans-Carveol | 0.09 | 0.12 |

| 3 | 11.27 | (-)-Carvone | 98.50 | 85.20 |

| 4 | 11.35 | (+)-Dihydrocarvone | 0.25 | 0.45 |

| 5 | 11.50 | (+)-Isodihydrocarvone | 0.30 | 0.50 |

| 6 | 11.64 | (-)-Neoisodihydrocarveol | 0.53 | 0.43 |

This table is based on data from biotransformation studies of carvone, the precursor to this compound, illustrating the type of data obtained through GC-MS analysis. anadolu.edu.tr

Preparative Chromatography for Isomer Separation

Preparative chromatography, particularly preparative high-performance liquid chromatography (HPLC), is an essential tool for isolating pure compounds from complex mixtures. lcms.cz This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle significantly larger sample loads. Its primary goal is not analysis but the purification of sufficient quantities of a substance for further research, such as structural elucidation (e.g., via NMR) or bioactivity testing. lcms.cznih.gov

In this compound research, preparative chromatography would be indispensable for separating stereoisomers. nih.gov Many bioactive natural products exist as enantiomers or diastereomers, which can have vastly different biological activities. Techniques like preparative chiral chromatography, using a chiral stationary phase (CSP), are designed to resolve these isomeric mixtures. nih.gov The ability to isolate specific isomers of this compound and its metabolites is critical for accurately assessing their individual properties and understanding structure-activity relationships. A typical workflow involves developing an analytical method that shows good separation of the target isomers and then scaling it up to a preparative scale to achieve the desired purification. nih.gov

Hyphenated Analytical Approaches in this compound Research

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, have revolutionized the analysis of natural products. nih.govnih.gov This online combination provides a wealth of information from a single analytical run, enhancing efficiency and the depth of analysis. researchgate.netspringernature.com Common examples include GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS), and LC-Nuclear Magnetic Resonance (NMR) spectroscopy. rjpn.org These methods are central to modern metabolomics and biotransformation studies, allowing for the rapid screening, identification, and structural characterization of compounds in complex biological matrices. nih.gov

Integration of Separation and Detection Techniques (e.g., HPLC-MS, HPLC-NMR)

The integration of HPLC with MS and NMR represents a powerful synergy for structural elucidation. nih.gov HPLC-MS is prized for its high sensitivity and ability to provide accurate mass information, which is used to determine the elemental composition of a compound and its metabolites. mdpi.com Techniques such as HPLC coupled with Quadrupole Time-of-Flight (QTOF) MS offer high-resolution mass data, enabling the confident identification of compounds in a complex mixture. nih.gov

HPLC-NMR, while less sensitive than HPLC-MS, provides definitive structural information. nih.govresearchgate.net It allows for the acquisition of detailed NMR spectra (¹H, ¹³C, 2D-NMR) of compounds as they elute from the HPLC column. nih.gov This is particularly useful for unambiguously determining the structure of novel metabolites or distinguishing between isomers, a task that can be challenging with MS alone. researchgate.net In practice, these techniques are often used together. HPLC-MS provides initial identification and metabolic profiling, while targeted HPLC-NMR or HPLC-Solid Phase Extraction (SPE)-NMR is used to confirm the structures of key metabolites. nih.gov This combined approach minimizes the need for laborious offline isolation of each product. nih.gov

Application in Identification of Biotransformation Products

The identification of biotransformation products is a critical step in drug discovery and toxicology to understand how a parent compound is metabolized. researchgate.net Hyphenated techniques are the primary tools for this purpose. When this compound is incubated with metabolic systems (e.g., liver microsomes, cell cultures), a complex mixture of potential metabolites is produced. mdpi.com

Using LC-MS/MS, researchers can screen the incubation mixture for these products. mdpi.com The process involves comparing the chromatograms of control and test samples to find new peaks. The mass spectrometer can then be used to detect expected mass shifts corresponding to common metabolic reactions, such as oxidation (hydroxylation), reduction, or conjugation (e.g., glucuronidation, sulfation). nih.govnih.gov The fragmentation pattern (MS/MS spectrum) of a metabolite provides structural clues by showing how it breaks apart, often retaining a core fragment of the parent drug. researchgate.net This allows for the tentative identification of the metabolite and the location of the metabolic modification.

Table 2: Hypothetical Biotransformation Products of this compound Identified by LC-MS

| Metabolite ID | Retention Time (min) | [M+H]⁺ (m/z) | Proposed Biotransformation |

| M1 | 5.2 | 185.1172 | Oxidation (+16 Da) |

| M2 | 4.8 | 345.1595 | Glucuronide Conjugation (+176 Da) |

| M3 | 6.1 | 169.1223 | Reduction (+2 Da) |

| M4 | 4.5 | 201.1121 | Dihydroxylation (+32 Da) |

This table illustrates the type of data generated in a biotransformation study using LC-MS to tentatively identify metabolites based on their accurate mass and the type of metabolic reaction.

Mechanistic Biological Activity and Structure Activity Relationship Sar Studies of 6 Hydroxycarvone

In Vitro Mechanistic Investigations of Biological Effects

Anti-inflammatory Activity Mechanisms in Cellular Models

While direct mechanistic studies on 6-hydroxycarvone are limited, research on its parent compound, carvone (B1668592), provides significant insights into potential anti-inflammatory pathways. Carvone's anti-inflammatory activity often results from the inhibition of key signaling pathways that regulate the inflammatory response, such as the mitogen-activated protein kinase (MAPK) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways. nih.gov

For instance, (R)-(-)-carvone has been shown to significantly decrease the phosphorylation of c-Jun N-terminal kinase (JNK) 1 in RAW 264.7 macrophage cells stimulated by lipopolysaccharides (LPS). nih.gov This inhibition of JNK1 is thought to interfere with the transcriptional activity of NF-κB. nih.gov NF-κB is a critical protein complex that controls the transcription of DNA for many pro-inflammatory molecules, including cytokines. youtube.com Its activation is a primary response to stimuli like LPS. youtube.com (R)-(-)-carvone was observed to inhibit the resynthesis of IκB-α, an inhibitor of NF-κB, suggesting it disrupts the canonical NF-κB activation pathway and may interfere with its transcriptional activity. nih.gov

Furthermore, pro-inflammatory cytokines like Interleukin-1β (IL-1β) are known to stimulate the production of nitric oxide (NO) through the inducible nitric oxide synthase (iNOS) pathway. embopress.orgnih.govfrontiersin.org The inhibition of iNOS is a key target for anti-inflammatory agents. nih.govclinexprheumatol.org Studies on carvone derivatives show they can significantly reduce LPS-induced protein levels of iNOS and subsequent NO production, indicating a direct mechanism for reducing inflammatory mediators. mdpi.com

Antiproliferative Activity Mechanisms against Specific Cell Lines

The antiproliferative mechanisms of hydroxylated compounds related to this compound often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govresearchgate.net

One key mechanism is the activation of caspases, a family of proteases essential for apoptosis. mdpi.comfrontiersin.org For example, a related compound, 6-hydroxycoumarin-3-carboxylatosilver, was found to increase the activity of pro-apoptotic caspases 3 and 9 in Hep-G2 human hepatic cancer cells. nih.gov This activation leads to the cleavage of proteins like poly(ADP-ribose)-polymerase (PARP), a hallmark of apoptosis. nih.govmdpi.com The appearance of a sub-G1 peak in flow cytometry analysis further confirms apoptotic cell death. nih.gov

Cell cycle arrest is another critical antiproliferative mechanism. nih.gov Compounds can halt the progression of the cell cycle at various phases (G0/G1, S, or G2/M), preventing cancer cells from dividing. nih.govresearchgate.netfrontiersin.org For instance, 6-hydroxycoumarin-3-carboxylatosilver was shown to alter the percentage of cells entering the G0/G1 phase. nih.gov Carvone has been shown to induce G2/M cell cycle arrest in myeloma cancer cells. researchgate.net This disruption of the normal cell cycle progression is a common strategy for anticancer agents to inhibit tumor growth. mdpi.com

Studies on various cancer cell lines have demonstrated the antiproliferative effects of carvone and its derivatives. Carvone has shown activity against myeloma, melanoma, and breast cancer cells. researchgate.net Specifically, it exhibited an IC50 of 20 μM against KMS-5 myeloma cells, with its anticancer effects attributed to apoptosis induction and inhibition of the p38 MAPK signaling pathway. researchgate.net

Table 1: Antiproliferative Activity of Carvone and Related Compounds

| Compound | Cell Line | Activity | Mechanism |

|---|---|---|---|

| Carvone | Myeloma (KMS-5) | IC50 = 20 µM | Apoptosis induction, G2/M arrest, p38 MAPK inhibition researchgate.net |

| 6-hydroxycoumarin-3-carboxylatosilver | Hepatic (Hep-G2) | Potent cytotoxicity | Apoptosis via caspase-3/9 activation, G0/G1 arrest nih.gov |

| Methoxyflavones | Prostate Cancer (PC3, VCaP, etc.) | Cytotoxicity | Dependent on methoxy (B1213986) group position mdpi.com |

Herbicidal and Phytotoxic Activity Mechanisms in Plant Systems

The herbicidal and phytotoxic mechanisms of monoterpenes like carvone, and by extension this compound, often involve disruption of cellular membranes. nih.gov These lipophilic compounds can intercalate into the lipid bilayer of plant cell membranes, altering their physicochemical properties. nih.gov This can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. nih.govnih.gov

Many phytochemicals with herbicidal properties act by perturbing the membrane's boundary potential and lipid packing stress. nih.gov This disruption can affect the function of integral membrane proteins that are crucial for cellular processes like transport and signaling. nih.gov While the specific protein targets are often not singular, the general effect is a widespread loss of cellular integrity and function. nih.gov For example, carvacrol, an isomer of a carvone derivative, has demonstrated strong antifungal activity against plant pathogens and herbicidal effects on the seed germination of common weeds. researchgate.net

Antimicrobial Activity Mechanisms

The antimicrobial action of monoterpenes is often multifaceted. nih.gov A primary mechanism is the disruption of the bacterial cytoplasmic membrane. youtube.com Compounds like carvacrol, which is structurally related to derivatives of this compound, can increase the permeability of the cell membrane, leading to a disruption of the osmotic balance and leakage of vital intracellular components such as ions and ATP. nih.govmdpi.com

Other potential mechanisms of antimicrobial action include:

Inhibition of Protein Synthesis : Some antimicrobial agents can bind to bacterial ribosomes, blocking various stages of protein synthesis. nih.gov

Inhibition of Nucleic Acid Synthesis : This can occur through the inhibition of enzymes like DNA gyrase or by direct damage to the DNA itself. youtube.comnih.gov

Inhibition of Metabolic Pathways : Certain compounds can block essential metabolic pathways, such as the synthesis of folic acid, which is necessary for producing nucleic acids. youtube.com

Efflux Pump Inhibition : Some compounds can inhibit efflux pumps, which bacteria use to expel antibiotics, thereby increasing the intracellular concentration of the antimicrobial agent. nih.gov

Studies on carvacrol, an isomerization product of S-carvone, have shown it possesses significant antimicrobial activity against various bacterial strains. mdpi.com

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity. embopress.orgnih.gov For derivatives of carvone, including this compound, several structural features are critical for their biological effects.

The presence and position of hydroxyl (-OH) groups significantly impact activity. nih.gov In flavonoids, for example, an ortho-dihydroxyl structure in the B-ring is often important for both anticancer and antioxidant activities. mdpi.com The hydroxyl group can enhance activity through hydrogen bonding with biological targets. pandawainstitute.com However, the position can also sometimes decrease activity; for instance, a hydroxyl group at the C-6 position of a trihydroxyflavone was found to slightly lower its activity against the A549 cancer cell line. mdpi.com

Key structural features for the anti-inflammatory activity of carvone derivatives include:

The α,β-unsaturated ketone group : This enone moiety within the ring structure is considered an especially important feature for anti-inflammatory effects. mdpi.com

The isopropenyl group : Modifications to this group, such as through epoxidation or hydration, have been explored to create derivatives with potentially improved properties. mdpi.com

SAR studies on chromone (B188151) derivatives show that systematic changes, like the addition of hydroxyl groups, lead to regular changes in physicochemical properties that correlate well with their biological and antioxidant activities. nih.gov The number and position of these substituents influence the molecule's electronic charge distribution, polarity, and lipophilicity, all of which affect biological interactions. nih.gov

Influence of Stereochemistry on Mechanistic Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity because biological systems, such as enzymes and receptors, are themselves chiral. nih.govnih.govlibretexts.org A molecule and its non-superimposable mirror image (enantiomer) can have vastly different biological effects. biomedgrid.com

The parent compound, carvone, exists as two enantiomers: (R)-(-)-carvone (spearmint odor) and (S)-(+)-carvone (caraway odor). libretexts.org These enantiomers interact differently with olfactory receptors in the nose, demonstrating the sensitivity of biological systems to stereochemistry. libretexts.org

This stereoselectivity extends to metabolism and pharmacokinetics. Studies have shown that (R)-(-)-carvone and (S)-(+)-carvone are stereoselectively metabolized in humans. nih.gov (R)-(-)-carvone is biotransformed into 4R,6S-(-)-carveol and its glucuronide, while no metabolites were found in urine after the application of (S)-(+)-carvone. nih.gov This difference in metabolism leads to significantly higher blood levels of (S)-(+)-carvone, indicating that stereochemistry has a profound impact on the compound's fate in the body. nih.gov

Therefore, the biological activity of this compound would be expected to be highly dependent on its specific stereoisomeric form. The spatial arrangement of the hydroxyl group and other substituents would dictate how the molecule fits into the active site of a target enzyme or receptor, influencing its potency and mechanism of action. nih.govnih.gov A stereoselective uptake or transport mechanism could also be responsible for differences in the biological activity between isomers. nih.govbiomedgrid.com

Correlation between Functional Group Modifications and Mechanistic Outcomes

The relationship between the chemical structure of a compound and its biological activity is a fundamental concept in medicinal chemistry. In the case of this compound, modifications to its functional groups can significantly influence its mechanistic outcomes. While comprehensive structure-activity relationship (SAR) studies specifically focused on a wide range of this compound derivatives are not extensively documented in publicly available research, insights can be drawn from studies on the broader family of carvone derivatives.

The core structure of this compound features a cyclohexenone ring, a hydroxyl group at the 6-position, a methyl group, and an isopropenyl group. Each of these components presents an opportunity for chemical modification to probe their role in the compound's biological activity.

Hydroxyl Group: The hydroxyl group at the 6-position is a key feature distinguishing this compound from carvone. This polar group can participate in hydrogen bonding, a critical interaction for binding to biological targets such as enzymes and receptors. Modification of this group, for instance, through esterification or etherification, would alter the compound's polarity, hydrogen bonding capacity, and steric profile. Such changes would likely impact its binding affinity and selectivity for specific biological targets, thereby altering its mechanistic pathway. For example, in a study on flavones, the position of hydroxyl groups was found to significantly influence their anti-inflammatory and antioxidant activities. nih.gov

Cyclohexenone Ring: The α,β-unsaturated ketone in the cyclohexenone ring is a Michael acceptor and is often crucial for the biological activity of many natural products. Modifications to this system, such as reduction of the double bond or the ketone, would be expected to have a profound impact on the compound's reactivity and, consequently, its biological mechanism.

A study on the biotransformations of synthetic carvones, including 6-hydroxy substituted derivatives, highlighted that the nature and location of substituents on the carvone scaffold have a significant impact on bioconversion and selectivity with ene-reductases. This suggests that even subtle changes to the functional groups can dictate the metabolic fate and enzymatic interactions of these compounds.

In research involving other classes of compounds, it has been demonstrated that the addition or modification of functional groups can dramatically alter pharmacokinetic properties. ekb.eg For instance, increasing the length of an alkyl chain can lead to increased plasma concentrations and a longer half-life. ekb.eg While these studies were not on this compound, they underscore the principle that functional group modifications are a powerful tool for modulating the mechanistic and pharmacokinetic profiles of bioactive molecules.

Interactive Table: Potential Impact of Functional Group Modifications on this compound's Mechanistic Outcomes.

| Functional Group | Modification Example | Potential Mechanistic Outcome |

| 6-Hydroxyl | Esterification (e.g., to 6-acetoxycarvone) | Altered hydrogen bonding capacity, potentially leading to changes in target protein affinity and selectivity. |

| 6-Hydroxyl | Etherification (e.g., to 6-methoxycarvone) | Reduced polarity and loss of hydrogen bond donor capability, which could affect membrane permeability and target interactions. |

| Isopropenyl | Reduction to Isopropyl | Change in molecular shape and potential loss of specific hydrophobic interactions with a target. |

| Isopropenyl | Epoxidation | Introduction of a reactive epoxide ring, which could lead to covalent modification of target proteins. |

| Cyclohexenone | Reduction of C=C bond | Loss of Michael acceptor reactivity, potentially abolishing certain biological activities. |

| Cyclohexenone | Reduction of C=O group | Conversion to an alcohol, drastically altering the electronic properties and hydrogen bonding potential of the ring. |

It is important to note that without specific experimental data on a range of this compound derivatives, these correlations remain predictive. Further synthesis and biological evaluation of such derivatives are necessary to establish a clear and detailed SAR for this compound.

Molecular Interaction Studies and Target Prediction (Non-Clinical Context)

In the absence of extensive clinical data, computational methods provide valuable insights into the potential molecular interactions and biological targets of this compound. These in silico approaches, including molecular docking and ligand-based target prediction, help to formulate hypotheses about its mechanism of action at a molecular level.

Molecular Docking Investigations of Protein Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbiochemtech.com In the context of this compound, docking studies can elucidate how it might interact with the active site of various proteins, providing clues about its potential inhibitory or modulatory effects.

While specific molecular docking studies for this compound are not widely available in the current body of scientific literature, the principles of such investigations can be understood from studies on structurally related compounds. For instance, docking studies performed on other hydroxylated natural products, such as 6-hydroxyflavanone, have demonstrated the critical role of the hydroxyl group in forming hydrogen bonds with key amino acid residues within the binding pockets of target proteins. uc.pt These interactions are often crucial for the stability of the ligand-protein complex and, consequently, the biological activity of the compound. uc.pt

A hypothetical docking study of this compound with a target protein would likely reveal the following types of interactions:

Hydrogen Bonding: The hydroxyl group at the 6-position and the carbonyl group of the cyclohexenone ring are potential hydrogen bond donors and acceptors, respectively. These groups could form key hydrogen bonds with polar amino acid residues (e.g., serine, threonine, tyrosine, aspartate, glutamate) in a protein's active site.

Hydrophobic Interactions: The methyl and isopropenyl groups, as well as the carbon backbone of the cyclohexenone ring, can engage in hydrophobic interactions with nonpolar amino acid residues (e.g., leucine, isoleucine, valine, phenylalanine).

The binding energy, calculated from these interactions, provides an estimate of the affinity of this compound for the target protein. A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

Interactive Table: Predicted Molecular Interactions of this compound in a Hypothetical Protein Binding Site.

| Functional Group of this compound | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| 6-Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Serine, Threonine, Aspartate, Glutamate, Histidine |

| Carbonyl (C=O) | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Threonine |

| Isopropenyl Group | Hydrophobic | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| Methyl Group | Hydrophobic | Alanine, Valine, Leucine |

| Cyclohexene Ring | Hydrophobic/Van der Waals | Various nonpolar residues |

Further computational and experimental studies are required to identify the specific protein targets of this compound and to validate the predicted binding modes.

Ligand-Target Enrichment Analysis in Biological Pathways

Ligand-based target prediction is a computational approach that uses the principle that structurally similar molecules are likely to have similar biological activities and bind to the same or similar protein targets. By comparing the structure of a query molecule, such as this compound, to a database of compounds with known biological targets, it is possible to predict its potential protein interactions and the biological pathways it may modulate.

One such tool, the Ligand Express® drug discovery platform, has been used to predict the targets of carvone and its derivatives. uc.ptnih.govresearchgate.net This platform employs a drug-target interaction (DTI) prediction model to generate a list of probable protein targets and then performs an enrichment analysis to identify the biological processes and molecular functions that are most likely to be affected. uc.pt

A study on carvone and its derivatives, including 8-hydroxycarvone (an isomer of this compound), revealed that these compounds are predicted to interact with a large number of cellular proteins involved in a multitude of cellular processes. mdpi.com The enrichment analysis highlighted that these compounds are likely to affect proteins involved in processes such as signal transduction, metabolic processes, and cellular regulation. uc.pt

Specifically, for carvone and three of its derivatives, the analysis identified a significant number of shared and exclusive protein targets. mdpi.com For instance, carvone and the three derivatives were predicted to share 289 common protein targets. mdpi.com Carvone itself had 190 exclusive predicted targets, while 8-hydroxycarvone had 182. mdpi.com This suggests that while there is an overlap in their biological activities, the specific hydroxylation pattern can also confer unique target profiles.

The molecular functions most likely to be modulated by these compounds were predicted to be related to protein binding and oxidoreductase activity. uc.pt This is consistent with the known antioxidant properties of many terpenoids.

Interactive Table: Predicted Biological Processes and Molecular Functions for Carvone and its Derivatives based on Ligand-Target Enrichment Analysis.

| Category | Predicted Enrichment for Carvone and Derivatives | Potential Implication |

| Biological Processes | Cellular Process, Metabolic Process, Biological Regulation, Response to Stimulus | Broad-spectrum effects on fundamental cellular activities. |

| Signal Transduction, Cell Communication | Modulation of cellular signaling pathways. | |

| Developmental Process, Multicellular Organismal Process | Potential roles in development and organismal function. | |

| Molecular Functions | Protein Binding | Interaction with a wide range of protein targets. |

| Oxidoreductase Activity | Potential antioxidant and metabolic modulatory effects. | |

| Hydrolase Activity, Transferase Activity | Interaction with various classes of enzymes. | |

| Molecular Transducer Activity | Role in signal transduction cascades. |

These computational predictions provide a valuable starting point for experimental validation of the biological targets of this compound and for elucidating its precise mechanisms of action within various biological pathways.

Theoretical and Computational Chemistry Studies on 6 Hydroxycarvone

Quantum Chemical Investigations of Electronic Structure and Reactivityresearchgate.netmdpi.comnih.gov

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These investigations can predict how 6-hydroxycarvone will behave in chemical reactions by analyzing the distribution of its electrons and the energies of its molecular orbitals.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure and ground state properties of molecules. chemrxiv.orgnih.gov It is a widely used approach in quantum chemistry due to its balance of accuracy and computational efficiency. mdpi.com For a molecule like this compound, DFT calculations are typically performed to predict its optimized geometry, including bond lengths, bond angles, and dihedral angles.

The process involves selecting a functional, such as B3LYP or CAM-B3LYP, and a basis set, like 6-311++G(d,p), which describes the atomic orbitals. researchgate.netchemrxiv.org The calculation then minimizes the energy of the molecule with respect to the positions of its atoms, resulting in the most stable, or ground state, conformation. uci.edu From this, various thermodynamic properties such as enthalpy, Gibbs free energy, and vibrational frequencies can be calculated. These parameters are crucial for understanding the molecule's stability and are foundational for further computational analysis. stackexchange.com

| Property Calculated via DFT | Significance for this compound |

|---|---|

| Optimized Molecular Geometry | Provides precise bond lengths and angles for the most stable structure. |

| Ground State Energy | A measure of the molecule's intrinsic stability. |

| Vibrational Frequencies | Helps confirm the structure is a true energy minimum and can be compared with experimental IR spectra. |

| Thermodynamic Properties (Enthalpy, Gibbs Free Energy) | Essential for predicting the spontaneity and energy changes of reactions involving the molecule. |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. ucsb.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ucsb.eduyoutube.com

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. For this compound, the locations of the HOMO and LUMO densities indicate the most probable sites for nucleophilic and electrophilic attack, respectively. researchgate.net

Analysis of the total electron density and the Molecular Electrostatic Potential (MEP) provides further insights. researchgate.net The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. In this compound, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be regions of negative potential, making them likely sites for electrophilic attack. In contrast, hydrogen atoms attached to these electronegative oxygen atoms would be regions of positive potential, susceptible to nucleophilic attack. researchgate.net

| Parameter | Description | Relevance to this compound's Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Indicates the region of the molecule that can donate electrons (nucleophilic site). |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy orbital that can accept electrons. | Indicates the region of the molecule that can accept electrons (electrophilic site). |

| HOMO-LUMO Energy Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. |

Molecular Dynamics Simulations for Conformational Analysisnih.govnih.govchemrxiv.org

While quantum chemical calculations provide information on a static, minimum-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. chemrxiv.org By simulating these movements, MD can explore the conformational landscape of this compound, revealing its flexibility and the different shapes it can adopt in solution. nih.govnih.gov

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to predict the trajectory of each atom over a specific period. chemrxiv.org This allows for the observation of conformational changes, such as ring inversions or the rotation of substituent groups. nih.gov For this compound, MD simulations can reveal the preferred orientations of the hydroxyl and isopropenyl groups and how these conformations might be influenced by the solvent environment. Understanding the accessible conformations is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into a receptor or enzyme active site. nih.gov

Computational Modeling of Reaction Mechanisms and Transition Statesmit.eduresearchgate.netyoutube.com

Computational chemistry is an invaluable tool for elucidating the detailed pathways of chemical reactions. For reactions involving this compound, computational modeling can be used to map out the entire reaction coordinate, from reactants to products, including the high-energy transition state. youtube.comfossee.in The transition state is a fleeting molecular configuration at the peak of the energy barrier that separates reactants and products. mit.edu

Using quantum mechanical methods like DFT, researchers can calculate the geometry and energy of the transition state. researchgate.net Identifying this structure is key to determining the reaction's activation energy, which governs the reaction rate. By comparing the energies of different possible pathways, computational models can predict which reaction mechanism is most favorable. This level of detail is often difficult or impossible to obtain through experimental methods alone and provides a deep understanding of the factors controlling the reactivity of this compound. mit.edu

In Silico Prediction of Structure-Activity Relationships and Biological Interactionsmdpi.commdpi.comscispace.comd-nb.info

In silico methods are widely used in drug discovery and toxicology to predict the biological activity of a compound based on its chemical structure. Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities. scispace.comd-nb.info

For this compound, in silico tools can predict a range of properties, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential toxicity. mdpi.com By comparing the predicted activities of this compound with those of similar molecules, such as carvone (B1668592) and its other derivatives, researchers can infer how the presence and position of the hydroxyl group influence its biological interactions. mdpi.com For instance, studies on carvone derivatives have used platforms like Ligand Express to predict affinities for various protein targets, suggesting that hydroxylation can significantly alter the spectrum of biological processes a compound may affect. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is instrumental in understanding how a small molecule might interact with a biological target at the atomic level.

The docking process involves placing the ligand into the binding site of the receptor and evaluating the "goodness of fit" using a scoring function. This function estimates the binding affinity by considering factors like hydrogen bonds, electrostatic interactions, and hydrophobic interactions. researchgate.net For this compound, docking studies could be used to screen for potential enzyme targets or to hypothesize how it might bind within the active site of a known enzyme. The results can reveal key amino acid residues that interact with the hydroxyl and carbonyl groups of this compound, providing a rational basis for its observed biological effects and guiding the design of more potent analogs. nih.gov

Prediction of Binding Affinity and Selectivity

Computational chemistry provides powerful tools to predict how strongly a molecule, such as this compound, will bind to a specific biological target, a concept known as binding affinity. These theoretical methods can also offer insights into why a compound might bind preferentially to one target over another, which is referred to as selectivity. These predictions are crucial in the early stages of drug discovery and in understanding the biological activity of natural compounds.

The prediction of binding affinity and selectivity for this compound involves a variety of computational techniques. Molecular docking is a primary method used to simulate the interaction between this compound (the ligand) and a target protein. This method predicts the preferred orientation of the molecule when bound to a protein's active site and estimates the binding energy, which is a measure of affinity. A lower binding energy generally indicates a more stable and favorable interaction.

For instance, in silico studies on compounds structurally related to this compound, such as other monoterpenoids and hydroxylated flavonoids, have demonstrated the utility of these approaches. These studies often reveal that specific structural features, like the position of hydroxyl groups, play a critical role in determining binding affinity and selectivity through the formation of hydrogen bonds and other non-covalent interactions with amino acid residues in the target's binding pocket.

Target Identification and Preparation: A specific protein target (e.g., an enzyme or receptor) is chosen based on the biological activity of interest. The three-dimensional structure of this protein is obtained from a repository like the Protein Data Bank (PDB).

Ligand Preparation: The 3D structure of this compound is built and optimized to find its most stable three-dimensional shape (conformation).

Molecular Docking: Docking software is used to fit the this compound molecule into the binding site of the target protein. The program generates multiple possible binding poses and calculates a docking score or estimated binding energy for each.

Binding Energy Calculation: More advanced methods, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP), can be employed to refine the binding energy predictions and provide a more accurate estimation of the binding affinity.

Selectivity Prediction: To predict selectivity, the docking and binding energy calculation processes are repeated for this compound with multiple different protein targets. By comparing the calculated binding affinities, a prediction can be made about which target the compound is most likely to bind to with the highest affinity.

The results of such a hypothetical study could be presented in a data table format, as shown below.

Table 1: Hypothetical Molecular Docking Results for this compound with Various Enzyme Targets (Note: This table is for illustrative purposes only and does not represent actual experimental or published data.)

| Target Enzyme | PDB ID | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | 1CX2 | -7.5 | Arg120, Tyr355, Ser530 |

| Acetylcholinesterase (AChE) | 4EY7 | -6.8 | Trp86, Tyr337, Phe338 |

| 5-Lipoxygenase (5-LOX) | 3V99 | -7.1 | His367, His372, Ile673 |

| Carbonic Anhydrase II | 2CBA | -6.2 | His94, His96, Thr199 |

In this hypothetical example, this compound shows the most favorable binding energy with Cyclooxygenase-2, suggesting it may be a selective inhibitor for this enzyme over the others listed. The "Key Interacting Residues" column would detail the specific amino acids within the enzyme's active site that form important interactions (e.g., hydrogen bonds, hydrophobic interactions) with this compound, providing a molecular basis for the predicted affinity and selectivity.

Further computational analyses, such as Quantitative Structure-Activity Relationship (QSAR) studies, could also be performed. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of hydroxylated carvone derivatives, a QSAR model could predict how variations in the molecular structure, such as the position and number of hydroxyl groups, affect the binding affinity for a particular target.

Ecological and Biogeochemical Roles of 6 Hydroxycarvone

Role in Plant Defense Mechanisms and Chemical Ecology

Plants have developed a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and resist pathogenic microorganisms. nih.govfrontiersin.org Monoterpenoids, including 6-hydroxycarvone, are a significant component of this defensive strategy. wikipedia.org The introduction of a hydroxyl group to the carvone (B1668592) structure can alter its biological activity, potentially enhancing its defensive capabilities.

The defensive role of this compound can be understood through its potential antimicrobial and insecticidal properties, which are well-documented for its parent compound, carvone. Carvone has demonstrated notable activity against a range of microbial pathogens and insects. For instance, both R- and S-carvone enantiomers have shown inhibitory effects against the growth of various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov This suggests that this compound, as a derivative, may also possess antimicrobial properties, contributing to the plant's defense against bacterial and fungal infections.

In the realm of chemical ecology, volatile monoterpenoids play a critical role in mediating interactions between plants and other organisms. nih.govmdpi.com They can act as attractants for pollinators or as repellents for herbivores. wikipedia.org While specific studies on the volatility and signaling role of this compound are not extensively detailed in the provided search results, the general principles of monoterpenoid chemical ecology suggest it could be involved in such interactions. The emission of these compounds can be influenced by various environmental factors, including temperature and light, which affect their volatility and, consequently, their ecological function. nih.govmdpi.com

The insecticidal activity of related compounds further supports the defensive role of this compound. For example, thymol, a major component of Thymus serpyllum essential oil, has shown significant toxicity against the larvae of the agricultural pest Spodoptera litura. mdpi.com The structural similarities between these monoterpenoids suggest that this compound could also exhibit insecticidal or insect-deterrent properties, protecting the plant from herbivory.

Table 1: Documented Biological Activities of Carvone and Related Monoterpenoids Relevant to Plant Defense

| Compound | Biological Activity | Target Organism(s) |

| R-Carvone | Antimicrobial | Staphylococcus aureus (including MRSA) nih.gov |

| S-Carvone | Antimicrobial | Staphylococcus aureus (including MRSA) nih.gov |

| Thymol | Insecticidal | Spodoptera litura larvae mdpi.com |

| Various Monoterpenes | Repellent/Attractant | Insects wikipedia.org |

Biotransformation and Environmental Fate in Microbial Systems

The biogeochemical cycling of this compound is largely dictated by its transformation and degradation in the environment, with microbial systems playing a central role. Once released from the plant, either through volatilization, decomposition of plant litter, or root exudation, this compound enters the soil and water, where it is subject to microbial metabolism.

The environmental persistence of monoterpenoids like carvone is generally low. mdpi.com Studies on the degradation of carvone in soil and water have identified several transformation products, including dihydrocarvone (B1202640), dihydrocarveol, and carvone camphor. mdpi.comresearchgate.net These transformations are influenced by environmental conditions such as pH, temperature, and the presence of organic matter. researchgate.net It is highly probable that this compound undergoes similar microbial degradation pathways. The initial steps likely involve the reduction of the double bond or the ketone group, followed by further oxidation or conjugation reactions.

Microorganisms, particularly bacteria and fungi, possess diverse enzymatic machinery capable of metabolizing a wide range of organic compounds, including monoterpenoids. nih.gov The biotransformation of xenobiotics, including plant secondary metabolites, typically proceeds through Phase I (functionalization) and Phase II (conjugation) reactions. nih.govmhmedical.comresearchgate.net For this compound, microbial enzymes could catalyze reactions such as hydroxylation, dehydrogenation, or ring cleavage, leading to the formation of more polar and readily degradable intermediates.

The rate of degradation is dependent on various factors, including soil type and microbial community composition. nih.govnih.gov For instance, the persistence of herbicides has been shown to vary significantly with soil texture, with faster degradation observed in clay soils compared to sandy soils. nih.gov Similarly, the degradation of the pesticide rotenone (B1679576) is influenced by temperature and soil properties. nih.gov These findings suggest that the environmental fate of this compound will also be site-specific, depending on the local edaphic and microbial conditions.